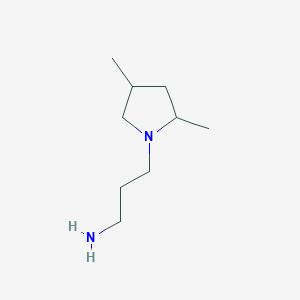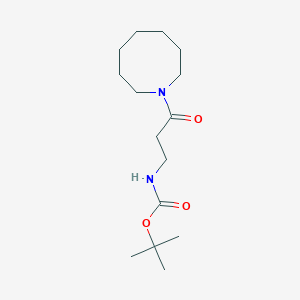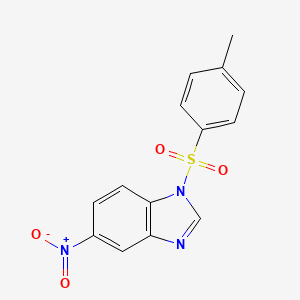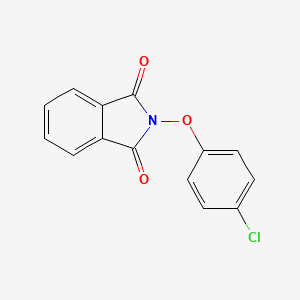
2-(4-Chlorophenoxy)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high yield of the compound while minimizing the production of by-products .
化学反应分析
Types of Reactions: 2-(4-Chlorophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the compound can yield various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed: The major products formed from these reactions include substituted phthalimides, amines, alcohols, and various oxidized derivatives .
科学研究应用
2-(4-Chlorophenoxy)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
相似化合物的比较
Phthalimide: A parent compound with similar structural features but lacks the chlorophenoxy group.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, exhibiting different chemical and biological properties.
Uniqueness: 2-(4-Chlorophenoxy)isoindoline-1,3-dione is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H8ClNO3 |
|---|---|
分子量 |
273.67 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI 键 |
YUZOGNQSVZOYJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


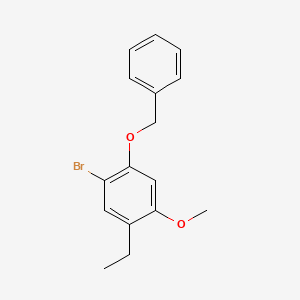
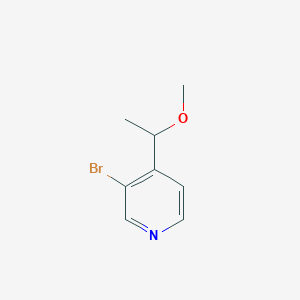
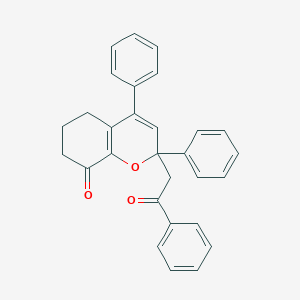
![2'-[2-(1-Methyl-2-piperidyl)ethyl]-p-toluanilide](/img/structure/B8579713.png)

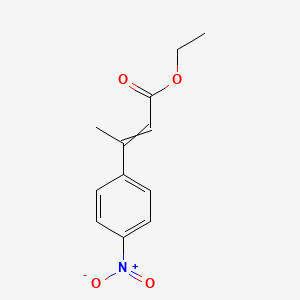
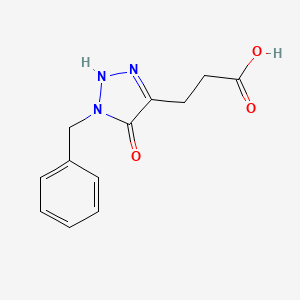
![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)
![6-[(4-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B8579751.png)
